molecular formula C11H11F3N2OS B1520800 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol CAS No. 1240529-04-7

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Cat. No. B1520800
M. Wt: 276.28 g/mol
InChI Key: XOVGXQHEJVFZNY-UHFFFAOYSA-N
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Description

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, commonly known as AMTBTF, is a synthetic compound with diverse applications in the scientific research field. It is a trifluoromethylated benzothiazole derivative that has been used as a ligand in various catalytic reactions, as a reagent for the synthesis of other compounds, and as a starting material for the synthesis of molecules with potential therapeutic applications.

Scientific Research Applications

Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, structurally related to 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, have been identified for their potent antitumor properties. These compounds exhibit selective and potent antitumor effects both in vitro and in vivo. They function by inducing and being biotransformed by cytochrome P450 1A1 into active metabolites, with fluorination around the benzothiazole nucleus being a strategy to prevent metabolic inactivation. Their efficacy has been demonstrated in preclinical evaluations against mammary carcinoma cell lines, showcasing their potential as clinical agents in cancer treatment (Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic solutions. While not directly related to 4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol, these studies highlight the chemical versatility and application potential of benzothiazole compounds in industrial settings, providing insights into their adsorption properties and protective capabilities against corrosion (Hu et al., 2016).

Synthesis and Biological Evaluation

Research into benzothiazole derivatives extends to the synthesis of various compounds with potential biological activities. For example, the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases has been undertaken to explore their antibacterial, antifungal, and anthelmintic activities. These studies demonstrate the broad scope of benzothiazole chemistry and its relevance to discovering new therapeutics (Amnerkar et al., 2015).

Anticonvulsant and Neuroprotective Effects

The exploration of N-(substituted benzothiazol-2-yl)amides has shown promising results in anticonvulsant and neuroprotective effects, highlighting another dimension of benzothiazole applications in the development of treatments for neurological conditions. These compounds have been evaluated for their efficacy in seizure models, offering potential leads for safer and more effective anticonvulsants with neuroprotective benefits (Hassan et al., 2012).

Safety And Hazards

As with any chemical compound, the safety and hazards of “4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol” would depend on its specific physical and chemical properties. Generally, benzothiazole compounds may cause irritation to the skin and eyes3.


Future Directions

The development of novel antibiotics to control resistance problems is crucial2. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications2. The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety2.


Please note that this information is quite general and may not apply directly to “4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVGXQHEJVFZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CCN)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 2
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 3
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 4
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 5
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol
Reactant of Route 6
Reactant of Route 6
4-Amino-2-(1,3-benzothiazol-2-yl)-1,1,1-trifluorobutan-2-ol

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